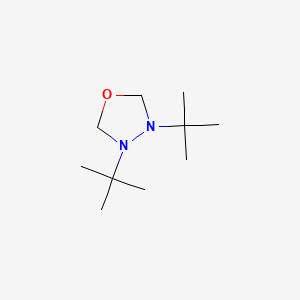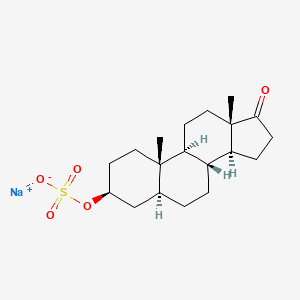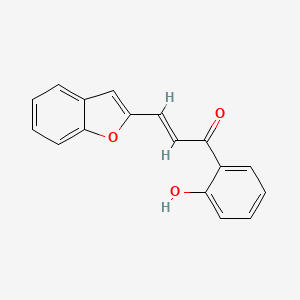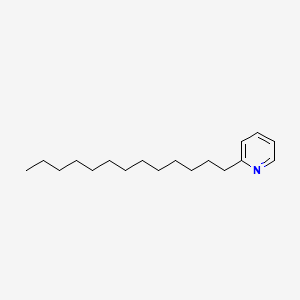
Propane, 2,2-dimethyl-1-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2,2-dimethyl-1-(methylthio)-, also known as 2,2-bis(methylthio)propane, is an organic compound with the molecular formula C5H12S2. It is a sulfur-containing compound that is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 2,2-dimethyl-1-(methylthio)- can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropane-1-thiol with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)_3CSH + CH}_3\text{I} \rightarrow \text{(CH}_3\text{)_3CSCH}_3 + \text{HI} ]
Industrial Production Methods
In industrial settings, the production of propane, 2,2-dimethyl-1-(methylthio)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2,2-dimethyl-1-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Substitution: It can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products formed are sulfoxides and sulfones.
Substitution: Depending on the substituent, various substituted derivatives of propane, 2,2-dimethyl-1-(methylthio)- can be formed.
Aplicaciones Científicas De Investigación
Propane, 2,2-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which propane, 2,2-dimethyl-1-(methylthio)- exerts its effects involves the interaction of its sulfur atoms with other molecules. The sulfur atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- meso-4,6-Dimethyl-1,3-dithiane
Uniqueness
Propane, 2,2-dimethyl-1-(methylthio)- is unique due to its specific molecular structure, which includes two methylthio groups attached to a propane backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, which differentiate it from other similar compounds.
Propiedades
Número CAS |
6079-57-8 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-methylsulfanylpropane |
InChI |
InChI=1S/C6H14S/c1-6(2,3)5-7-4/h5H2,1-4H3 |
Clave InChI |
YUFAJXXIXSYTMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
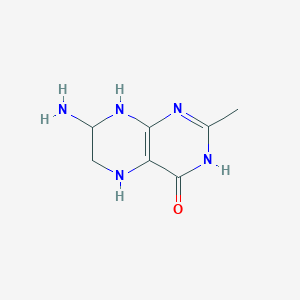
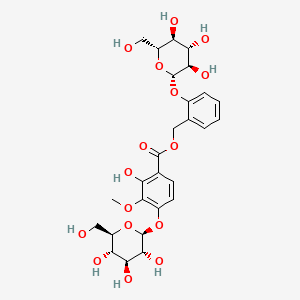
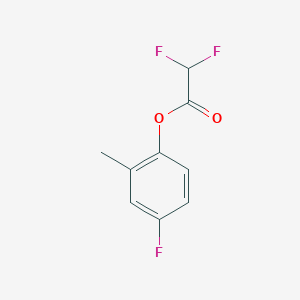
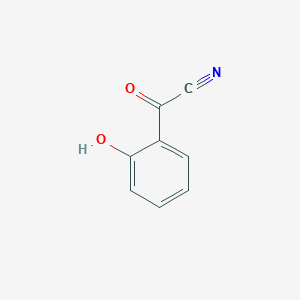

![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
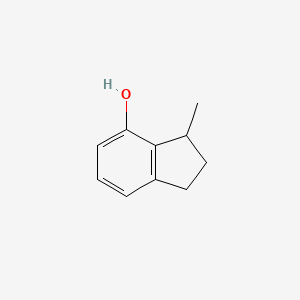
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
